4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1006957-63-6
Cat. No.: VC7300958
Molecular Formula: C7H9N3O4
Molecular Weight: 199.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006957-63-6 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.166 |
| IUPAC Name | 4-nitro-1-propylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | ZXPACPBEJCIEMS-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s IUPAC name, 4-nitro-1-propylpyrazole-3-carboxylic acid, reflects its substitution pattern:
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A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms).
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A nitro group (-NO) at the 4-position, which enhances electrophilicity and potential bioactivity.
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A propyl chain (-CHCHCH) at the 1-position, influencing lipophilicity and metabolic stability.
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A carboxylic acid (-COOH) at the 3-position, enabling salt formation and derivatization.
The Standard InChIKey (ZXPACPBEJCIEMS-UHFFFAOYSA-N) and SMILES (CCCN1C=C(C(=N1)C(=O)O)N+[O-]) provide unambiguous identifiers for computational and regulatory purposes.
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis typically involves a two-step process:
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Alkylation: Introduction of the propyl group to the pyrazole ring using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate).
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Nitration: Electrophilic aromatic substitution using a nitric acid-sulfuric acid mixture to install the nitro group.
Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Alkylation | 1-Bromopropane, KCO, DMF | ~60% |
| Nitration | HNO-HSO, 0–5°C | ~50% |
| *Theoretical yields based on analogous pyrazole syntheses. |
Industrial Scalability
While laboratory-scale methods are established, industrial production requires optimization for:
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Solvent Recovery: Minimizing waste through solvent recycling.
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Catalyst Efficiency: Exploring heterogeneous catalysts to improve nitration regioselectivity.
Physical and Chemical Properties
Thermodynamic Parameters
Experimental data remain limited, but computational predictions suggest:
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Density: ~1.45 g/cm (estimated via group contribution methods).
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Melting Point: >150°C (decomposition observed before melting).
Solubility and Stability
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Solubility: Poor aqueous solubility due to the hydrophobic propyl chain; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to decarboxylation under acidic or basic conditions.
Comparative Analysis with Related Pyrazole Derivatives
Table 2: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid | 1006957-63-6 | CHNO | -NO, -COOH, -CH |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | CHNO | -NO, -COOH |
The propyl chain in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid enhances lipophilicity by ~1.5 logP units compared to its non-alkylated analog, potentially improving blood-brain barrier penetration .
Future Research Directions
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Biological Screening: Systematic evaluation against cancer cell lines and microbial pathogens.
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Derivatization Studies: Amidation or esterification to modulate solubility and bioavailability.
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Crystallography: Single-crystal X-ray analysis to elucidate supramolecular interactions.
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